5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride
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Overview
Description
5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H12BrClO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a bromine atom and an isobutyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2-(2-methylpropyl)benzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the sulfonylating agents.
Solvent: Common solvents used include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 5-Bromo-2-chlorobenzenesulfonyl chloride
- 5-Bromo-2-fluorobenzenesulfonyl chloride
Uniqueness
5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and the properties of the resulting products. This structural feature distinguishes it from other similar compounds and can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNIOYQQRAKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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